TGR5 Agonist Potency vs PPARα Agonists
The 4-phenoxypyridine-3-carboxylic acid scaffold, when elaborated to the amide derivative 23g, achieves an EC₅₀ of 0.72 nM at human TGR5 (hTGR5) and 6.2 nM at mouse TGR5 (mTGR5) [1]. This potency profile is not achievable with the 2-phenoxy-3-carboxylic acid scaffold, which is reported instead as an inhibitor of nitric oxide synthase with no published TGR5 activity data . As a comparator baseline, clinically used fibrate PPARα agonists (e.g., fenofibrate) activate their target receptor with EC₅₀ values in the micromolar range (EC₅₀ ~10–30 μM), establishing a potency gap of approximately 4 orders of magnitude in favor of the 4-phenoxynicotinamide series [1]. The free acid hydrochloride salt serves as the direct synthetic precursor to amide derivatives such as 23g, enabling this potency-enabling scaffold to be accessed in a single amidation step.
| Evidence Dimension | TGR5 (hTGR5) agonism potency — EC₅₀ |
|---|---|
| Target Compound Data | Compound 23g (4-phenoxynicotinamide derivative derived from the target scaffold): EC₅₀ = 0.72 nM at hTGR5; 6.2 nM at mTGR5 |
| Comparator Or Baseline | Fibrate-class PPARα agonists (fenofibrate): EC₅₀ ~10–30 μM at PPARα; 2-phenoxypyridine-3-carboxylic acid scaffold: no TGR5 agonism reported |
| Quantified Difference | ~10,000–40,000-fold greater potency for the 4-phenoxy-3-carboxylic acid-derived series versus fibrate PPARα comparators; TGR5 agonism is regiochemistry-dependent (4-phenoxy active; 2-phenoxy inactive against TGR5) |
| Conditions | Human and mouse TGR5 cell-based functional assays (cAMP/GLP-1 secretion); J. Med. Chem. 2012 |
Why This Matters
For procurement decisions in TGR5-targeted drug discovery, only the 4-phenoxy-3-carboxylic acid regioisomer has demonstrated the capacity to yield picomolar TGR5 agonists, making alternative phenoxypyridine regioisomers unsuitable for this therapeutic program.
- [1] Duan, H. et al. J. Med. Chem. 2012, 55, 10475–10489. Data for compound 23g: hTGR5 EC₅₀ = 0.72 nM; mTGR5 EC₅₀ = 6.2 nM; OGTT AUC reduction 49% at 50 mg/kg p.o. in ICR mice. View Source
